Technical Guide: Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitroaniline
Technical Guide: Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides an in-depth overview of the physical and chemical properties of 4-Fluoro-2-methoxy-5-nitroaniline (CAS RN: 1075705-01-9) . It is important to note that the requested compound, 4-Fluoro-5-methoxy-2-nitroaniline, is an isomer for which publicly available scientific data is scarce. Due to the high potential for nomenclature confusion between these isomers, this document focuses on the well-characterized 4-Fluoro-2-methoxy-5-nitroaniline.
Core Physical and Chemical Properties
4-Fluoro-2-methoxy-5-nitroaniline is a solid organic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, notably the anticancer drug Mereletinib.[1][2] Its molecular structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, a nitro group, and an aniline functional group.[1]
Data Presentation
The following table summarizes the key physical and chemical properties of 4-Fluoro-2-methoxy-5-nitroaniline.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FN₂O₃ | [1][3][4] |
| Molecular Weight | 186.14 g/mol | [1][3][5][6][7] |
| Appearance | Light yellow to brown powder or crystals | |
| Melting Point | 128-132 °C | |
| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [8] |
| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | [1] |
| Purity | Typically ≥97% | [3] |
| CAS Registry Number | 1075705-01-9 | [3][9] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures for determining the melting point and solubility of organic compounds are applicable.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with a melting point apparatus using the capillary method.[10][11]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 4-Fluoro-2-methoxy-5-nitroaniline is packed into a capillary tube to a height of 2-3 mm.[12] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[12] For a pure compound, this range is typically narrow.[10]
Solubility Determination
The solubility of 4-Fluoro-2-methoxy-5-nitroaniline in various solvents can be qualitatively determined through systematic testing.[13][14]
Methodology:
-
Initial Solvent Testing (Water): To a test tube containing approximately 0.1 g of the compound, 3 mL of water is added in portions with vigorous shaking.[13] Observe if the solid dissolves.
-
Organic Solvent Testing: If the compound is insoluble in water, its solubility is tested in various organic solvents (e.g., ethanol, acetone, diethyl ether) using the same procedure.[1][13]
-
Aqueous Acid/Base Testing: To determine the presence of acidic or basic functional groups, solubility in 5% aqueous solutions of NaOH, NaHCO₃, and HCl is tested for water-insoluble compounds.[14][15]
-
Observation: The compound is classified as soluble if it completely dissolves in the solvent.
Synthesis Protocol
Several methods for the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline have been reported. A common approach involves the nitration of 4-fluoro-2-methoxyaniline.[2][16][17][18]
Methodology:
-
Reaction Setup: 4-Fluoro-2-methoxyaniline (20g) is dissolved in concentrated sulfuric acid at -15°C in a reaction vessel.[16]
-
Nitration: A solution of potassium nitrate (5.91g) in concentrated sulfuric acid is slowly added to the reaction mixture while maintaining the temperature at -15°C. The mixture is stirred for 2 hours at this temperature.[16]
-
Workup: The reaction mixture is then poured into ice water, and the pH is adjusted to 8.0-9.0 with NaOH.[16]
-
Isolation: The resulting precipitate is collected by filtration to yield 4-Fluoro-2-methoxy-5-nitroaniline as a yellow solid.[16]
Mandatory Visualizations
Role in Pharmaceutical Synthesis
4-Fluoro-2-methoxy-5-nitroaniline is a crucial building block in the synthesis of Mereletinib, an EGFR kinase inhibitor for cancer treatment.[1] The following diagram illustrates this synthetic pathway.
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. zhishangbio.com [zhishangbio.com]
- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-2-Methoxy-5-Nitroaniline_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-fluoro-2-Methoxy-5-nitroaniline CAS#: 1075705-01-9 [m.chemicalbook.com]
- 9. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Page loading... [guidechem.com]
- 17. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 18. sfdchem.com [sfdchem.com]
